4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Description
Historical Context of Benzimidazole Derivatives in Medicinal Chemistry
The historical development of benzimidazole derivatives in medicinal chemistry traces back to 1944, when Woolley first hypothesized that benzimidazoles resembled purine-like structures and could evoke significant biological applications. This pioneering observation laid the foundation for extensive research that would span multiple decades and lead to the development of numerous therapeutic agents. The natural use of benzimidazole core structures was initially recognized during research on vitamin B12, where the benzimidazole nucleus was found to be a stable platform on which drugs could be developed.
The chronological progression of benzimidazole research demonstrates a systematic expansion of understanding regarding their therapeutic potential. In 1950, Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole compounds, establishing their antimicrobial capabilities against Escherichia coli and Streptococcus lactic. This foundational work was followed by significant pharmaceutical industry involvement, with CIBA pharmaceutical company discovering benzimidazole derivative opioid agonist etonitazene in 1960.
The 1960s marked a pivotal period in benzimidazole drug development, as Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors in 1965. This breakthrough opened new therapeutic avenues and demonstrated the versatility of the benzimidazole scaffold in targeting diverse biological mechanisms. Subsequently, Burton and colleagues in 1965 reported that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria, while also exhibiting inhibitory effects on photosynthesis and demonstrating appreciable herbicidal activity.
The pharmaceutical applications of benzimidazoles continued to expand throughout the 1970s, with the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975, which was assigned to SmithKline Corporation. The development of astemizole by Janssen pharmaceutical in 1977 further solidified the importance of benzimidazole derivatives in modern medicine.
Contemporary research has revealed that benzimidazole derivatives exhibit an extensive range of pharmacological activities, including analgesic, antifungal, anti-inflammatory, antihypertensive, proton pump inhibitory, anti-human immunodeficiency virus, and antiviral properties. The structural versatility and ease of synthesis of benzimidazole compounds make them promising scaffolds for drug development, with many new pharmaceutical drugs containing benzimidazole anticipated to be available within the next decade due to their extensive therapeutic applications.
| Year | Biological Activity Reported | Research Group/Company | Significance |
|---|---|---|---|
| 1944 | Purine-like biological application | Woolley | Initial recognition of benzimidazole potential |
| 1950 | Antibacterial properties | Goodman and Hart | First systematic antimicrobial study |
| 1960 | Opioid agonist activity | CIBA pharmaceutical | Industrial pharmaceutical development |
| 1965 | Proton pump inhibition | Fort et al. | Therapeutic breakthrough |
| 1971 | Anthelmintic activity | Janssen pharmaceutical | Mebendazole discovery |
| 1975 | Broad-spectrum anthelmintic | SmithKline Corporation | Albendazole development |
| 1977 | Antihistaminic activity | Janssen pharmaceutical | Astemizole discovery |
Structural Significance of Substituent Positioning in Heterocyclic Systems
The structural architecture of benzimidazole derivatives, particularly the strategic positioning of substituents, plays a fundamental role in determining their biological activity and chemical properties. Structure-activity relationship analyses have consistently demonstrated that substitutions at specific positions of the benzimidazole nucleus profoundly influence pharmacological outcomes.
Research into the positional effects of substituents on benzimidazole rings has revealed that modifications at the N1, C2, C5, and C6 positions greatly influence anti-inflammatory activity. The reported structure-activity relationship analyses indicate that the substituent's tendency and position on the benzimidazole ring significantly contribute to the overall biological profile of the compound. For example, benzimidazole substituted with anacardic acid on C2 inhibits cyclooxygenase-2, while 5-carboxamide or sulfamoyl or sulfonyl benzimidazole antagonizes the cannabinoid receptor.
Systematic investigations of benzimidazole substitution patterns have demonstrated that substituents at the benzimidazole C4 position dramatically enhance potency in various therapeutic applications. Research by Morningstar and colleagues revealed that C4 substitution consistently improved inhibitory activity regardless of the type of substituent, whether methyl, bromine, chlorine, or nitro groups. In contrast, substitutions at C5 or C6 positions were generally detrimental or neutral to activity, respectively, while C7 substituents showed minimal or no beneficial effects.
The influence of substituent positioning extends beyond simple steric considerations to encompass electronic and hydrophobic interactions with target biomolecules. Studies have shown that lipophilic groups at specific positions favor certain enzyme inhibitions, while hydrophilic groups enhance activity against different targets. For instance, lipophilic groups at the R5 position favor cyclooxygenase-1 inhibition, while hydrophilic groups enhance cyclooxygenase-2 inhibition, and methoxy substitution favors 5-lipoxygenase inhibition.
The specific compound this compound exemplifies the strategic application of substituent positioning principles. The chloro group at the 4-position and the methyl group at the N1 position represent targeted modifications designed to optimize chemical stability and biological activity. The positioning of the amino group at the C2 position is particularly significant, as amine groups at this position have been consistently associated with enhanced anti-inflammatory activity.
| Position | Substituent Type | Biological Effect | Reference Compounds |
|---|---|---|---|
| N1 | Methyl | Enhanced membrane penetration | This compound |
| C2 | Amino | Improved anti-inflammatory activity | Various 2-aminobenzimidazoles |
| C4 | Chloro/Halogen | Dramatically enhanced potency | Multiple C4-substituted derivatives |
| C5 | Various | Generally detrimental to activity | Comparative studies |
| C6 | Various | Neutral to activity | Structure-activity analyses |
| C7 | Various | Minimal beneficial effects | Systematic substitution studies |
The molecular structure of this compound reflects optimized substituent positioning, with the compound featuring a molecular formula of C8H8ClN3 and exhibiting specific structural characteristics that enhance its chemical properties. The presence of the chloro substituent at the 4-position and the methyl group at the N1 position creates a compound with enhanced lipophilicity and improved bioavailability compared to unsubstituted benzimidazole derivatives.
Properties
IUPAC Name |
4-chloro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSSWSFNMXAEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037670-19-1 | |
| Record name | 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves specific interactions, such as hydrogen bonding or hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of certain metabolites. Alternatively, it may enhance the activity of enzymes, promoting the conversion of substrates into products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with transporters may enhance its uptake into cells, while binding to specific proteins may target it to particular organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Biological Activity
4-Chloro-1-methyl-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 181.63 g/mol. Its structure can be represented by the SMILES notation: CN1C2=C(C(=CC=C2)Cl)N=C1N .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including the use of halogenated compounds and amines to achieve the desired benzodiazole framework.
Antibacterial Activity
Research indicates that derivatives of benzodiazoles exhibit significant antibacterial properties. In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated potent activity against multiple bacterial strains. The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. A study reported that certain substituted benzodiazoles exhibited significant cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Chloro-1-methyl-benzodiazol | HepG2 | 10 | Apoptosis induction |
| Derivative A | MCF-7 | 15 | Cell cycle arrest |
| Derivative B | U937 | 12 | Apoptosis induction |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies have suggested that it could inhibit key proteins involved in tumor progression and inflammatory responses .
Case Studies
Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:
- Antitumor Efficacy : A series of experiments demonstrated that compounds similar to 4-chloro-1-methyl-benzodiazol exhibited significant cytotoxic effects in vitro across various human tumor cell lines. Notably, these compounds induced apoptosis through caspase activation pathways .
- Antimycobacterial Activity : Some studies have explored the antimycobacterial properties of related compounds, suggesting that modifications in the benzodiazole structure could enhance efficacy against Mycobacterium tuberculosis .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-methyl-1H-1,3-benzodiazol-2-amine is primarily studied for its potential therapeutic properties. It has been investigated for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. For instance, compounds related to benzodiazoles have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard treatments like isoniazid .
- Anticancer Potential : Benzodiazole derivatives are being explored for their anticancer properties. Studies have indicated that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines .
The compound's biological activities extend beyond antimicrobial effects. It has been shown to interact with various molecular targets:
- Neuropharmacological Effects : Some studies suggest that benzodiazole derivatives can influence neurotransmitter systems, potentially aiding in the treatment of anxiety and sleep disorders .
Material Sciences
In addition to biological applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows it to serve as a building block in synthesizing more complex organic molecules.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.8 | |
| Anticancer | Various cancer cell lines | Varies | |
| Neuropharmacological | Receptor interactions | N/A |
Case Study: Antimycobacterial Activity
In a study focused on antitubercular activity, compounds derived from benzodiazole structures were synthesized and tested against M. tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics . This highlights the potential of this compound in developing new treatments for tuberculosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the benzimidazole scaffold significantly influence molecular weight, solubility, and electronic properties. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Methyl (Me) : Balances steric hindrance and lipophilicity, favoring bioavailability.
- Sulfonyl (SO₂) : Increases molecular weight and polarity, often improving receptor affinity but reducing membrane permeability .
Preparation Methods
Starting Material: 4-chloro-o-phenylenediamine
The key precursor is 4-chloro-o-phenylenediamine , which provides the aromatic diamine framework with chlorine substitution at the 4-position. This intermediate can be commercially sourced or synthesized via selective chlorination of o-phenylenediamine.
Cyclization to 4-chloro-1H-1,3-benzodiazol-2-amine
The benzimidazole ring is formed by cyclization of 4-chloro-o-phenylenediamine with a suitable one-carbon electrophile such as cyanogen bromide or formic acid derivatives. This step forms the 2-amine benzimidazole core.
- Typical reaction conditions: reflux in ethanol or aqueous acidic medium,
- Yield: moderate to good (about 60% reported for similar benzimidazole amines).
N-Methylation to Form this compound
The methylation of the benzimidazole nitrogen (N-1) is achieved by:
- Using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate,
- Base-mediated conditions to deprotonate the nitrogen (e.g., potassium carbonate or sodium hydride),
- Solvents like dimethylformamide (DMF) or acetone.
This step selectively introduces the methyl group at the N-1 position without affecting the amino group at position 2.
Example Synthesis Protocol (Adapted from Literature)
Characterization Data
- Melting Point: Approximately 180–182 °C for the basic benzimidazole amine; methylation may slightly alter this value.
- FTIR Spectroscopy: Characteristic N-H stretching bands (~3429 cm⁻¹ for primary amine, 3371 cm⁻¹ for secondary amine), aromatic C-H stretches, and C=N stretching vibrations near 1697 cm⁻¹.
- 1H NMR: Aromatic proton signals between 6.3–7.5 ppm; methyl group singlet near 3.5 ppm (typical for N-methyl benzimidazole); amine NH2 protons appear as singlets around 11–12 ppm.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~204 g/mol for hydrochloride salt).
Alternative Synthetic Routes and Notes
- Protecting Group Strategy: To avoid side reactions during nitration or chlorination, amine protection (e.g., acetylation) may be employed on o-phenylenediamine derivatives before ring formation.
- Substituent Introduction: Chlorination can be introduced either before cyclization (on o-phenylenediamine) or after benzimidazole formation via electrophilic aromatic substitution, depending on reaction conditions and desired selectivity.
- Solvent and Temperature Optimization: Ethanol and DMF are common solvents; reaction temperature ranges from room temperature to reflux depending on step.
- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures is standard to obtain pure compounds with yields ranging from 45% to 78% for derivatives.
Summary Table of Key Preparation Steps
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|
| 4-chloro-1H-1,3-benzodiazol-2-amine | 4-chloro-o-phenylenediamine | Cyanogen bromide | Reflux in ethanol | ~60% | FTIR, 1H NMR, MS |
| This compound | Above compound | Methyl iodide, K2CO3 | DMF, RT to reflux | 50-70% | FTIR, 1H NMR, MS |
Q & A
Q. Critical parameters :
- Temperature : Excess heat can lead to decomposition; optimal range is 70–90°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity .
Advanced: How can computational modeling guide the optimization of reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states:
- Reactivity prediction : Calculate activation energies for chlorination steps to identify kinetically favorable pathways .
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize dielectric environments .
- In silico screening : Virtual libraries assess substituent effects on yield and purity before lab experimentation .
Basic: What spectroscopic techniques are essential for structural confirmation, and how are they interpreted?
Answer:
Key data for characterization :
| Technique | Observed Peaks/Data | Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (m, aromatic H) | Benzodiazole ring protons |
| δ 3.5 (s, 3H) | N-methyl group | |
| IR | 1600–1650 cm⁻¹ (C=N stretch) | Benzodiazole core |
| Mass Spec | m/z 197 [M+H]⁺ | Molecular ion confirmation |
Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic substitution patterns .
Advanced: How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved methodologically?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Dose-response profiling : Establish EC₅₀ curves across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) to confirm target specificity .
- Metabolite analysis : LC-MS identifies degradation byproducts that may interfere with bioassays .
- Structural analogs : Compare activity of derivatives (e.g., fluoro-substituted analogs) to isolate pharmacophore contributions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the chloro substituent .
- Solvent choice : Dissolve in anhydrous DMSO for long-term storage (≥6 months) .
Advanced: What strategies are effective in elucidating the mechanism of action for this compound in cellular systems?
Answer:
- Proteomics : SILAC labeling identifies protein targets (e.g., kinases) affected by treatment .
- Gene knockout studies : CRISPR/Cas9 libraries screen for resistance-conferring mutations, highlighting pathways involved .
- Molecular docking : AutoDock Vina predicts binding affinities to receptors (e.g., EGFR) to prioritize experimental validation .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
Answer:
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Advanced: How can reaction scalability be improved without compromising yield?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) via precise residence time control .
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining ≥90% yield .
- Catalyst recycling : Immobilized catalysts (e.g., Fe₃O₄ nanoparticles) enable reuse for ≥5 cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
